molecular formula C13H8BrClN2 B14887010 2-(2-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine

2-(2-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine

Cat. No.: B14887010
M. Wt: 307.57 g/mol
InChI Key: CYZLSKSBQKOOHS-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of bromine and chlorine atoms in the structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with 2-bromobenzaldehyde under acidic conditions, followed by chlorination. The reaction conditions often involve the use of solvents like ethanol or benzene and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

Scientific Research Applications

2-(2-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows it to form strong interactions with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromophenyl)-imidazo[1,2-a]pyridine
  • 2-(2-Chlorophenyl)-7-chloroimidazo[1,2-a]pyridine
  • 2-(2-Bromophenyl)-7-fluoroimidazo[1,2-a]pyridine

Uniqueness

2-(2-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for diverse chemical transformations. This dual halogenation also contributes to its distinct biological activities compared to other similar compounds .

Properties

Molecular Formula

C13H8BrClN2

Molecular Weight

307.57 g/mol

IUPAC Name

2-(2-bromophenyl)-7-chloroimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8BrClN2/c14-11-4-2-1-3-10(11)12-8-17-6-5-9(15)7-13(17)16-12/h1-8H

InChI Key

CYZLSKSBQKOOHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC(=CC3=N2)Cl)Br

Origin of Product

United States

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